2-((4-fluorobenzyl)thio)-5-phenyl-1-(p-tolyl)-1H-imidazole
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Overview
Description
2-((4-fluorobenzyl)thio)-5-phenyl-1-(p-tolyl)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with various functional groups
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary target, the mode of action is difficult to determine. The presence of a fluorobenzyl group and an imidazole ring in the compound suggests potential interactions with aromatic amino acids in protein targets, possibly through pi stacking or hydrogen bonding .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it may interact with pathways involving aromatic amino acids or pathways that are sensitive to changes in redox state .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The compound’s structure suggests it may be lipophilic, which could influence its absorption and distribution. The presence of a sulfur atom could also make the compound a substrate for phase II metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by oxidative conditions due to the presence of a sulfur atom .
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 2-((4-fluorobenzyl)thio)-5-phenyl-1-(p-tolyl)-1H-imidazole typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-((4-fluorobenzyl)thio)-5-phenyl-1-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the conversion of certain functional groups to their reduced forms.
Comparison with Similar Compounds
2-((4-fluorobenzyl)thio)-5-phenyl-1-(p-tolyl)-1H-imidazole can be compared with other similar compounds, such as:
1,2,4-Triazoles: These compounds also exhibit significant biological activity and are used as antibacterial agents.
Thiazolidines: These heterocyclic compounds have diverse therapeutic applications, including anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 4-fluorobenzylthio group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-1-(4-methylphenyl)-5-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2S/c1-17-7-13-21(14-8-17)26-22(19-5-3-2-4-6-19)15-25-23(26)27-16-18-9-11-20(24)12-10-18/h2-15H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQXBAZDUDSLKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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